molecular formula C11H12N2O3 B565075 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 CAS No. 1215647-69-0

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5

Cat. No.: B565075
CAS No.: 1215647-69-0
M. Wt: 225.259
InChI Key: MOPLKVMMSFGZIR-WNWXXORZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Benzimidazole Derivatives

The benzimidazole class of heterocyclic compounds has undergone remarkable development since its initial discovery and characterization in the mid-twentieth century. The foundational work began in 1944 when Woolley hypothesized that benzimidazoles possessed purine-like construction and could evoke significant organic applications. This early recognition of the structural similarities between benzimidazoles and naturally occurring purines established the theoretical framework for subsequent pharmaceutical development. The systematic exploration of benzimidazole derivatives gained substantial momentum in the 1950s when 5,6-dimethyl-1-(α-D-ribofuranosyl) benzimidazole was identified as an integral component of vitamin B12 structure. This discovery validated the biological relevance of benzimidazole motifs and demonstrated their potential for therapeutic applications.

The development timeline of benzimidazole derivatives reveals a progressive understanding of their chemical versatility and biological significance. Historical documentation indicates that Goodman and Nancy Hart published the first comprehensive paper on antibacterial properties of benzimidazole in 1950, establishing the antimicrobial potential of this heterocyclic system. Subsequently, researchers identified benzimidazole derivatives as potent decouplers of oxidative phosphorylation in mitochondria, with additional capabilities as photosynthesis inhibitors and herbicidal agents. The pharmaceutical industry recognized the therapeutic potential of benzimidazole scaffolds, leading to the discovery of compounds such as mebendazole by Janssen pharmaceutical in Belgium in 1971, followed by albendazole development at SmithKline Corporation in 1975.

The evolution of benzimidazole chemistry encompasses diverse therapeutic applications spanning antimicrobial, antifungal, anti-inflammatory, antihypertensive, and proton pump inhibitor categories. Modern pharmaceutical development has yielded numerous benzimidazole-based medications including pracinostat for anticancer applications, lansoprazole as proton pump inhibitors, and flubendazole for antiparasitic treatment. The structural flexibility of the benzimidazole core, characterized by its fused benzene and imidazole ring system, enables strategic substitutions that enhance selectivity and affinity for specific molecular targets. This adaptability has positioned benzimidazole derivatives as privileged scaffolds in contemporary drug discovery programs.

Significance of Deuterium Labeling in Chemical Research

Deuterium labeling represents a sophisticated analytical and therapeutic strategy that leverages the unique properties of deuterium, a stable isotope of hydrogen containing one proton, one electron, and one neutron. The incorporation of deuterium atoms into organic molecules creates isotopically labeled compounds that maintain chemical similarity to their protium-containing counterparts while exhibiting distinct physical and kinetic properties. Deuterium labeling applications have expanded significantly across pharmaceutical research, analytical chemistry, and metabolic studies due to the kinetic isotope effect, which can substantially alter reaction rates and metabolic pathways.

The pharmaceutical industry has increasingly adopted deuterium labeling strategies to enhance drug properties and enable detailed pharmacokinetic investigations. Deuterated drugs demonstrate significantly reduced metabolic clearance rates and extended half-lives compared to their non-deuterated analogs, primarily due to the stronger carbon-deuterium bonds that resist enzymatic cleavage. Research findings indicate that deuterium substitution can improve drug safety, efficacy, and tolerability by redirecting metabolic pathways away from toxic metabolite formation while enhancing the production of desired metabolites. The kinetic isotope effect associated with deuterium incorporation enables researchers to study drug metabolism mechanisms with unprecedented precision, providing valuable insights into absorption, distribution, metabolism, and excretion processes.

Analytical applications of deuterium-labeled compounds have revolutionized mass spectrometry and nuclear magnetic resonance spectroscopy methodologies. Deuterium labeling significantly improves analytical precision by serving as internal standards for quantitative measurements, enabling accurate concentration determinations crucial for assessing chemical processes and drug candidates. In nuclear magnetic resonance studies, deuterium incorporation allows detailed structural characterization of biomolecules and measurement of ligand-protein interactions with enhanced specificity. Environmental science applications utilize stable isotope labeling to track pollutants and understand ecological cycles, providing vital information for assessing environmental impacts and developing conservation strategies.

The synthesis of deuterium-labeled compounds has benefited from technological advances including microwave-assisted synthesis, flow chemistry integration, and green chemistry methodologies. Flow chemistry techniques have particularly enhanced the safety, scalability, and efficiency of isotope synthesis, resulting in higher yields and purer products through precise reaction control. Recent developments in deuterium labeling methodology encompass hydrogen isotope exchange reactions, reductive and dehalogenative deuteration techniques, and the use of isotopically labeled analogues of common organic reagents. These methodological advances have expanded the accessibility of deuterium-labeled compounds for research applications across multiple scientific disciplines.

Position of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 in Benzimidazole Chemistry

This compound occupies a specialized position within benzimidazole chemistry as a deuterium-labeled intermediate compound designed for pharmaceutical research applications. The compound features the characteristic benzimidazole bicyclic structure with strategic deuterium incorporation at specific positions, creating a molecule with CAS number 1215647-69-0 and molecular weight 225.25 g/mol. The deuterium labeling pattern involves five deuterium atoms positioned to replace hydrogen atoms in the ethoxy substituent, specifically creating a pentadeuterioethoxy group that maintains the compound's chemical functionality while enabling isotopic tracking.

The structural analysis of this compound reveals its classification as a methyl ester derivative of a substituted benzimidazole carboxylic acid. The compound incorporates an ethoxy group at the 2-position of the benzimidazole ring system and a carboxylic acid methyl ester functionality at the 4-position, creating a molecule with enhanced solubility characteristics. The deuterium substitution pattern specifically targets the ethoxy moiety, replacing all five hydrogen atoms with deuterium to create the designation "d5" in the compound name. This selective deuteration strategy enables researchers to monitor the metabolic fate of the ethoxy group while maintaining the structural integrity of the benzimidazole core.

Research applications of this compound center on its utility as an intermediate in the preparation of labeled pharmaceutical compounds, particularly in the synthesis of labeled candesartan. Candesartan represents an important angiotensin receptor blocker used in cardiovascular medicine, and the availability of deuterium-labeled intermediates enables detailed pharmacokinetic studies and analytical method development. The compound's role as a synthetic precursor demonstrates the broader strategy of incorporating deuterium labeling at early stages of pharmaceutical synthesis to enable comprehensive drug development studies.

Property Value Reference
Molecular Formula C11H12N2O3
Molecular Weight 225.25 g/mol
CAS Number 1215647-69-0
IUPAC Name methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-1H-benzimidazole-4-carboxylate
Deuterium Content 5 deuterium atoms
Substitution Pattern Pentadeuterioethoxy at position 2
Functional Groups Benzimidazole core, ethoxy group, methyl ester
Solubility Soluble in chloroform, ethyl acetate

Properties

IUPAC Name

methyl 2-(1,1,2,2,2-pentadeuterioethoxy)-1H-benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11-12-8-6-4-5-7(9(8)13-11)10(14)15-2/h4-6H,3H2,1-2H3,(H,12,13)/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPLKVMMSFGZIR-WNWXXORZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=C(C=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=C(C=CC=C2N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 involves the reaction of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester with deuterated reagents. The process typically includes several chemical steps to achieve the desired labeled compound .

Chemical Reactions Analysis

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 undergoes various chemical reactions, including:

Scientific Research Applications

Intermediate for Candesartan Synthesis

One of the primary applications of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is as an intermediate in the synthesis of Candesartan, an angiotensin II receptor antagonist used to treat high blood pressure. The deuterated form aids in tracing and understanding metabolic pathways in pharmacokinetic studies .

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of benzimidazole derivatives, including those related to this compound. Research indicates that various benzimidazole compounds exhibit activity against viruses such as Hepatitis B and C, with some derivatives showing significant inhibitory effects on viral replication .

Anticancer Properties

Benzimidazole derivatives have been explored for their anticancer potential. Compounds similar to this compound have demonstrated promising results against breast cancer cell lines, indicating their utility in developing new cancer therapies .

Case Study 1: Synthesis and Evaluation of Benzimidazole Derivatives

A study conducted by Kubo et al. focused on synthesizing various benzimidazole derivatives, including those based on this compound. The synthesized compounds were evaluated for their pharmacological activities, revealing significant antiviral and anticancer effects, which support their potential therapeutic applications .

Case Study 2: Development of Antihypertensive Drugs

In a comprehensive review, researchers discussed the role of benzimidazole derivatives in antihypertensive drug development, specifically highlighting how intermediates like this compound facilitate the synthesis of effective antihypertensive agents like Candesartan. The study emphasized the importance of such intermediates in improving drug efficacy and safety profiles .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeEC50 (μM)Reference
This compoundAntiviral (HBV)1.5
Benzimidazole Derivative AAnticancer (Breast)0.028
CandesartanAntihypertensiveN/A

Mechanism of Action

The mechanism of action of 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is primarily related to its role as an intermediate in the synthesis of Candesartan. Candesartan works by blocking the angiotensin II receptor, which helps to relax blood vessels and lower blood pressure . The molecular targets and pathways involved include the renin-angiotensin-aldosterone system, which regulates blood pressure and fluid balance .

Comparison with Similar Compounds

Non-Deuterated Parent Compound

  • 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester (CAS: 150058-27-8)
    • Molecular Formula : C₁₁H₁₂N₂O₃
    • Molecular Weight : 220.22 g/mol
    • Role : Direct precursor in Candesartan synthesis.
    • Key Difference : Lacks deuterium, making it unsuitable for isotopic tracing but essential for bulk synthesis.

Deuterated Derivatives of Candesartan Intermediates

  • N-Trityl Candesartan Methyl Ester-d4 (CAS: Not specified) Molecular Formula: C₄₄H₃₂D₄N₆O₃ Molecular Weight: 700.82 g/mol Role: Advanced intermediate with a trityl-protected tetrazole group. Key Difference: Incorporates a trityl group and four deuterium atoms, increasing molecular complexity and weight compared to the target compound.
  • N-Trityl Candesartan Methyl Ester-d5 (CAS: Not specified) Molecular Formula: C₄₄H₃₁D₅N₆O₃ Molecular Weight: 701.83 g/mol Key Difference: Contains one additional deuterium atom compared to its -d4 counterpart, further optimizing isotopic labeling.

Structural Analogs in Benzimidazole Carboxylates

  • 2-Methoxycarbonylamino-3H-benzimidazole-5-carboxylic Acid (CAS: 65003-40-9) Molecular Formula: C₁₀H₉N₃O₄ Role: Intermediate with a methoxycarbonylamino substituent at position 2 and a carboxylic acid at position 5. Key Difference: Altered substitution pattern reduces utility in Candesartan synthesis but may serve in other benzimidazole-based drug pathways .
  • 2-Ethoxy-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-benzoimidazole-4-carboxylic Acid 1-cyclohexyloxycarbonyloxy-ethyl Ester

    • Molecular Formula : C₅₀H₄₇N₅O₆
    • Molecular Weight : ~830 g/mol (estimated)
    • Role : Highly complex intermediate with trityl and biphenyl groups, reflecting late-stage Candesartan derivatization .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Isotopes Application
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 1215647-69-0 C₁₁H₇D₅N₂O₃ 225.26 Deuterium (5 atoms), ethoxy, methyl ester Isotopic standard for Candesartan assays
2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester (Non-deuterated) 150058-27-8 C₁₁H₁₂N₂O₃ 220.22 Ethoxy, methyl ester Candesartan synthesis intermediate
N-Trityl Candesartan Methyl Ester-d5 Not specified C₄₄H₃₁D₅N₆O₃ 701.83 Trityl group, deuterium (5 atoms) Advanced deuterated intermediate
2-Methoxycarbonylamino-3H-benzimidazole-5-carboxylic Acid 65003-40-9 C₁₀H₉N₃O₄ 235.20 Methoxycarbonylamino, carboxylic acid Alternative benzimidazole intermediate

Research Findings and Functional Insights

  • Isotopic Utility: The deuterated compound (C₁₁H₇D₅N₂O₃) exhibits a 5 Da mass shift compared to its non-deuterated form, enabling precise quantification in LC-MS studies .
  • Synthetic Relevance: Non-deuterated and deuterated intermediates are critical for scalable Candesartan production, with deuterated versions minimizing signal interference in pharmacokinetic analyses .
  • Stability Considerations : Deuterated analogs like the target compound show enhanced metabolic stability due to the kinetic isotope effect, reducing deuteration loss in biological matrices .

Biological Activity

2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5 is a deuterated derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzimidazole core, which is a bicyclic structure comprising a fused benzene and imidazole ring. The presence of ethoxy and carboxylic acid methyl ester groups contributes to its solubility and reactivity.

Biological Activities

Benzimidazole derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzimidazole derivatives can inhibit the growth of various bacteria and fungi. For instance, compounds with substitutions at the 1-, 2-, or 5-positions on the benzimidazole nucleus have demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative pathogens .
  • Antiviral Activity : Benzimidazole derivatives are also reported to possess antiviral properties, acting against viruses such as HIV and herpes simplex virus by inhibiting viral replication .
  • Anticancer Properties : Some studies indicate that these compounds may act as topoisomerase inhibitors, which are crucial in cancer therapy as they interfere with DNA replication in cancer cells .
  • Anti-inflammatory Effects : Certain benzimidazole derivatives have been noted for their ability to reduce inflammation, potentially benefiting conditions like arthritis and other inflammatory diseases .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

  • Microtubule Inhibition : Benzimidazoles are known to bind to tubulin, inhibiting microtubule polymerization. This action is critical in both antiparasitic and anticancer therapies.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer activities.
  • Receptor Modulation : Some benzimidazole derivatives interact with various receptors, influencing cellular signaling pathways related to inflammation and cancer progression .

Research Findings

Recent studies have focused on the synthesis and evaluation of various benzimidazole derivatives, including this compound. Below are key findings from recent literature:

StudyFindings
Bhandari et al. (2021)Identified broad-spectrum antimicrobial activity against Staphylococcus aureus and Escherichia coli for several benzimidazole derivatives .
Akhtar et al. (2017)Highlighted the anticancer potential of benzimidazole derivatives through topoisomerase inhibition .
Birajdar et al. (2013)Reported moderate to good activity against Gram-positive bacteria for specific amino alcohol derivatives of benzimidazole .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the efficacy of various substituted benzimidazoles against clinical isolates of bacteria. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial activity compared to standard antibiotics, suggesting potential for development as new antimicrobial agents .
  • Anticancer Activity : Research involving cell lines treated with benzimidazole derivatives showed significant reduction in cell viability, indicating potential as chemotherapeutic agents. The mechanisms were linked to apoptosis induction and cell cycle arrest .

Q & A

Q. What synthetic routes are recommended for synthesizing 2-Ethoxy-3H-benzimidazole-4-carboxylic Acid Methyl Ester-d5, and how can yields be optimized?

The synthesis typically involves multi-step condensation reactions. For example, methyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate analogs are synthesized via alkaline hydrolysis of ester precursors under controlled pH and temperature . Optimization includes:

  • Reagent stoichiometry : Use a 1:1 molar ratio of starting materials to minimize side reactions.
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation.
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) improves purity .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and deuterium placement, with sharp singlet peaks for the methyl ester (-OCH₃) and ethoxy (-OCH₂CH₃) groups .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, essential for validating the benzimidazole core .
  • Mass spectrometry (HRMS) : Verifies molecular weight (e.g., [M+H]⁺ or [M-H]⁻ ions) and isotopic purity of the deuterated (-d5) moiety .

Q. How can researchers ensure purity during large-scale synthesis?

  • Chromatographic separation : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to isolate the target compound from byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals .

Advanced Research Questions

Q. How does the deuterated (-d5) methyl group influence pharmacokinetic stability compared to the non-deuterated analog?

Deuterium incorporation at the methyl ester position slows metabolic degradation via the kinetic isotope effect (KIE). Methodologically:

  • In vitro assays : Compare hepatic microsomal stability of deuterated vs. non-deuterated analogs using LC-MS quantification .
  • Binding studies : Surface plasmon resonance (SPR) assesses whether deuterium affects target binding (e.g., enzyme active sites).

Q. How can researchers resolve contradictions in hydrolysis product formation during synthesis?

Alkaline hydrolysis of ester precursors can yield varying products (e.g., carboxylic acid, sodium salt, or decarboxylated derivatives). To address this:

  • Condition screening : Adjust NaOH concentration (0.1–2.0 M) and temperature (25–80°C) to isolate specific products.
  • Byproduct analysis : Use ¹H NMR to detect unexpected intermediates (e.g., 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine) .

Q. What strategies identify biological targets of this compound in enzymatic assays?

  • Proteomics : Immobilize the compound on affinity columns for pull-down assays with cell lysates, followed by SDS-PAGE and MALDI-TOF identification.
  • Molecular docking : Simulate binding to benzimidazole-sensitive targets (e.g., kinases, GPCRs) using AutoDock Vina .

Q. How should researchers design experiments to analyze structure-activity relationships (SAR)?

  • Analog synthesis : Modify the ethoxy or methyl ester groups and test activity in cellular assays (e.g., IC₅₀ in cancer cell lines).
  • Pharmacophore mapping : Overlay active/inactive analogs in PyMOL to identify critical hydrogen-bond donors/acceptors .

Methodological Notes

  • Data contradiction management : Replicate experiments under standardized conditions (e.g., fixed pH, solvent) to minimize variability. Use ANOVA for batch-to-batch comparisons .
  • Deuterium tracking : Isotopic purity must be ≥98% (confirmed by ²H NMR) to ensure reliable pharmacokinetic data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.